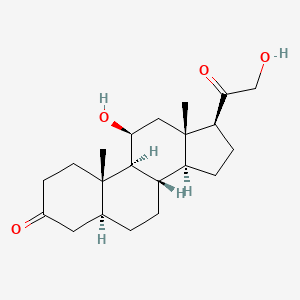
KO 286001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KO 286001 is an organic phosphorus compound with the molecular formula C30H57N2O6P and a molar mass of 572.76 g/mol . This compound is known for its significant biological activity and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KO 286001 typically involves multi-step organic reactions. One common method includes the reaction of specific phosphonate esters with amines under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps, including crystallization and chromatography, to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: KO 286001 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
KO 286001 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: this compound is used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of KO 286001 involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds with the enzyme, leading to irreversible inhibition. The pathways involved include the inhibition of protein kinases, which play a crucial role in cell signaling and regulation.
Comparación Con Compuestos Similares
KO 286001 can be compared with other phosphorus-containing compounds such as:
Phosphine oxides: These compounds also exhibit significant biological activity but differ in their specific targets and mechanisms.
Phosphonates: Similar to this compound, phosphonates are used in various industrial and research applications but may have different reactivity and stability profiles.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
119466-67-0 |
|---|---|
Fórmula molecular |
C30H57N2O6P |
Peso molecular |
572.8 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35-27-30(36-6-2)28-38-39(33,34)37-26-24-32-22-20-29(21-23-32)31(3)4/h20-23,30H,5-19,24-28H2,1-4H3 |
Clave InChI |
IGNUDNBHYTWKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC |
Sinónimos |
KO 286001 KO-286,001 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1230054.png)




![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)



![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)




